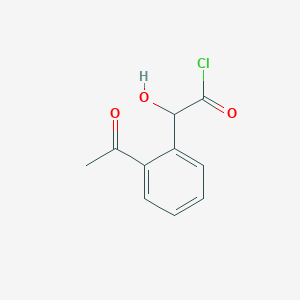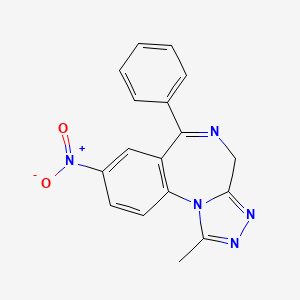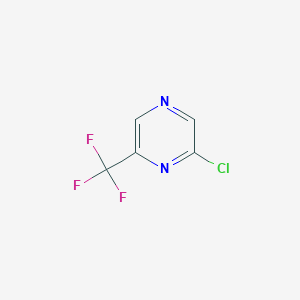
3-Bromo-2-hydroxyphenyl boronic acid
Descripción general
Descripción
3-Bromo-2-hydroxyphenyl boronic acid is a chemical compound with the molecular formula C6H6BBrO3 . It has an average mass of 216.825 Da and a monoisotopic mass of 215.959335 Da .
Synthesis Analysis
The synthesis of 3-Bromo-2-hydroxyphenyl boronic acid can be achieved from Trimethyl borate and 2,6-Dibromophenol .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-hydroxyphenyl boronic acid consists of 6 carbon atoms, 6 hydrogen atoms, 1 boron atom, 1 bromine atom, and 3 oxygen atoms . The compound has a density of 1.8±0.1 g/cm3, a boiling point of 340.0±52.0 °C at 760 mmHg, and a flash point of 159.4±30.7 °C .Chemical Reactions Analysis
3-Bromo-2-hydroxyphenyl boronic acid is involved in various organic reactions. It is used in Suzuki-Miyaura coupling, a reaction that forms carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .Physical And Chemical Properties Analysis
This compound has a molar refractivity of 42.5±0.4 cm3, a polar surface area of 61 Å2, and a molar volume of 117.4±5.0 cm3 . It also has a polarizability of 16.9±0.5 10-24 cm3 and a surface tension of 68.7±5.0 dyne/cm .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
“3-Bromo-2-hydroxyphenyl boronic acid” is commonly used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic compounds. This reaction allows for the formation of carbon-carbon bonds by coupling aryl halides with aryl boronic acids in the presence of a palladium catalyst .
Organic Electronics
Boronic acids, including derivatives of “3-Bromo-2-hydroxyphenyl boronic acid”, may be utilized in the development of organic electronics. They can form π-conjugated systems that are essential in organic light-emitting diodes (OLEDs) or organic solar cells.
Molecular Recognition
The compound’s ability to form specific interactions makes it suitable for molecular recognition applications. This property can be exploited in the design of sensors or targeted drug delivery systems, where the boronic acid moiety can bind to certain molecules with high specificity.
Synthesis of Boron/Nitrogen-Doped Materials
This boronic acid can be used to synthesize boron/nitrogen-doped polymer nano/microspheres. These materials have potential applications in various fields, including catalysis and material science .
Enantioselective Addition Reactions
The compound is involved in enantioselective addition reactions with α,β-unsaturated ketones. These reactions are important for producing chiral molecules that have applications in pharmaceuticals and agrochemicals .
Homocoupling Reactions
It is also involved in gold salt-catalyzed homocoupling reactions, which are useful for creating symmetrical biaryls, compounds that are often found in pharmaceuticals, agrochemicals, and organic materials .
Sensor Development
Due to its interaction with cis-diols, “3-Bromo-2-hydroxyphenyl boronic acid” can be used in the development of chemical sensors. These sensors can detect sugars and other diol-containing compounds, which is valuable in medical diagnostics and environmental monitoring .
Drug Delivery Systems
The compound’s specificity for certain molecules makes it an excellent candidate for creating targeted drug delivery systems. This application is particularly relevant in cancer therapy, where delivering drugs directly to the tumor site can reduce side effects and increase treatment efficacy.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
While specific future directions for 3-Bromo-2-hydroxyphenyl boronic acid are not mentioned in the retrieved sources, boronic acids in general are widely used in organic synthesis and medicinal chemistry. They are key components in Suzuki-Miyaura coupling, which is a powerful tool for creating carbon-carbon bonds. This suggests that 3-Bromo-2-hydroxyphenyl boronic acid will continue to be a valuable reagent in various chemical reactions .
Propiedades
IUPAC Name |
(3-bromo-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILLYOUMVYALAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620053 | |
| Record name | (3-Bromo-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-hydroxyphenyl boronic acid | |
CAS RN |
89488-24-4 | |
| Record name | (3-Bromo-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





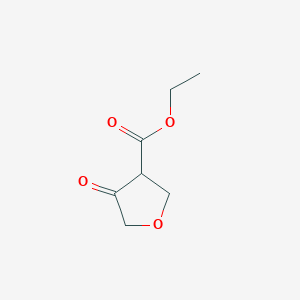
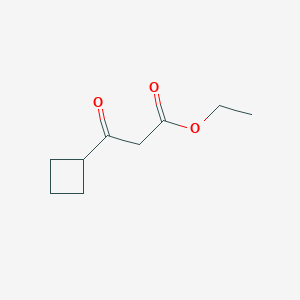
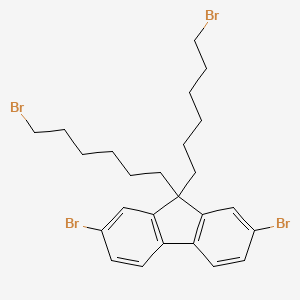
![Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate](/img/structure/B1591941.png)
![6-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1591942.png)

